An In-depth Technical Guide to 3-Chlorobutan-1-ol: Chemical Properties and Structure
An In-depth Technical Guide to 3-Chlorobutan-1-ol: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties and structure of 3-chlorobutan-1-ol. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document details the physicochemical properties, spectroscopic data with analyses, and reactivity of 3-chlorobutan-1-ol. Furthermore, it includes a detailed experimental protocol for its synthesis and illustrative diagrams to elucidate its structure and reaction pathways.
Chemical Structure and Identification
3-Chlorobutan-1-ol is a halogenated alcohol with the molecular formula C₄H₉ClO.[1] The structure consists of a four-carbon chain with a hydroxyl group at position 1 and a chlorine atom at position 3. This chiral molecule exists as two enantiomers, (R)-3-chlorobutan-1-ol and (S)-3-chlorobutan-1-ol.
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Caption: Chemical structure of 3-chlorobutan-1-ol.
Table 1: Chemical Identification
| Identifier | Value |
| IUPAC Name | 3-chlorobutan-1-ol[1] |
| CAS Number | 2203-35-2[1] |
| Molecular Formula | C₄H₉ClO[1] |
| Molecular Weight | 108.57 g/mol [1] |
| SMILES | CC(Cl)CCO[1] |
| InChI | InChI=1S/C4H9ClO/c1-4(5)2-3-6/h4,6H,2-3H2,1H3[1] |
Physicochemical Properties
This section summarizes the key physical and chemical properties of 3-chlorobutan-1-ol.
Table 2: Physicochemical Properties
| Property | Value |
| Boiling Point | 79-80 °C at 18 mmHg |
| Density | 1.071 g/cm³ at 25 °C |
| Refractive Index | 1.448 at 20 °C |
| Solubility | Soluble in water, ethanol, and diethyl ether. |
| XLogP3-AA | 0.9[1] |
| Hydrogen Bond Donor Count | 1[1] |
| Hydrogen Bond Acceptor Count | 1[1] |
| Rotatable Bond Count | 2[1] |
Spectroscopic Data and Analysis
Detailed spectroscopic data is essential for the structural elucidation and quality control of 3-chlorobutan-1-ol.
¹H NMR Spectroscopy
The ¹H NMR spectrum of 3-chlorobutan-1-ol shows distinct signals corresponding to the different proton environments in the molecule.
Table 3: ¹H NMR Spectral Data (CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 1.55 | Doublet | 3H | -CH₃ (H-4) |
| 1.95 | Multiplet | 2H | -CH₂- (H-2) |
| 3.85 | Triplet | 2H | -CH₂OH (H-1) |
| 4.20 | Multiplet | 1H | -CHCl- (H-3) |
| ~2.5 (variable) | Broad Singlet | 1H | -OH |
Note: The chemical shift of the hydroxyl proton is variable and depends on concentration and solvent.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
Table 4: ¹³C NMR Spectral Data (CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| 22.5 | -CH₃ (C-4) |
| 42.0 | -CH₂- (C-2) |
| 60.5 | -CH₂OH (C-1) |
| 62.0 | -CHCl- (C-3) |
Infrared (IR) Spectroscopy
The IR spectrum reveals the presence of key functional groups.
Table 5: FT-IR Spectral Data (Neat)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3350 (broad) | Strong | O-H stretch (alcohol) |
| 2970, 2930, 2870 | Medium-Strong | C-H stretch (alkane) |
| 1450 | Medium | C-H bend (alkane) |
| 1050 | Strong | C-O stretch (primary alcohol) |
| 750 | Strong | C-Cl stretch |
Mass Spectrometry
The mass spectrum of 3-chlorobutan-1-ol would exhibit a characteristic fragmentation pattern. The molecular ion peak (M⁺) would be observed at m/z 108, with a smaller M+2 peak at m/z 110 due to the presence of the ³⁷Cl isotope.[2][3][4]
Predicted Fragmentation Pathway:
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Caption: Predicted mass spectrometry fragmentation of 3-chlorobutan-1-ol.
Reactivity and Chemical Behavior
The chemical reactivity of 3-chlorobutan-1-ol is dictated by the presence of the hydroxyl and chloro functional groups.
Reaction with Bases
In the presence of a strong base such as sodium hydroxide, 3-chlorobutan-1-ol undergoes competing elimination and substitution reactions.[5] The major pathway is a 1,4-elimination (fragmentation) to yield but-1-ene and formaldehyde, followed by a 1,2-elimination to give but-3-en-1-ol.[5] Intramolecular and bimolecular substitution reactions to form 2-methyloxetane (B110119) and 1,3-butanediol (B41344), respectively, are minor pathways.[5]
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Caption: Reaction pathways of 3-chlorobutan-1-ol with a strong base.
Oxidation
The primary alcohol group in 3-chlorobutan-1-ol can be oxidized to an aldehyde (3-chlorobutanal) using mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC). Stronger oxidizing agents, such as potassium permanganate (B83412) or chromic acid, will further oxidize the aldehyde to a carboxylic acid (3-chlorobutanoic acid).
Experimental Protocols
Synthesis of 3-Chlorobutan-1-ol from 1,3-Butanediol
This protocol describes the conversion of 1,3-butanediol to 3-chlorobutan-1-ol using thionyl chloride.
Materials:
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1,3-Butanediol
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Thionyl chloride (SOCl₂)
-
Pyridine
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Diethyl ether
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Saturated sodium bicarbonate solution
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Anhydrous magnesium sulfate
Procedure:
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In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,3-butanediol in anhydrous diethyl ether.
-
Cool the solution in an ice bath and slowly add pyridine.
-
Add thionyl chloride dropwise to the stirred solution while maintaining the temperature below 10 °C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.
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Quench the reaction by slowly adding saturated sodium bicarbonate solution.
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Separate the organic layer, and extract the aqueous layer with diethyl ether.
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Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and remove the solvent under reduced pressure.
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Purify the crude product by fractional distillation to obtain 3-chlorobutan-1-ol.
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Caption: Experimental workflow for the synthesis of 3-chlorobutan-1-ol.
Safety Information
3-Chlorobutan-1-ol is harmful if swallowed and causes skin and serious eye irritation.[1] It is recommended to handle this chemical in a well-ventilated fume hood with appropriate personal protective equipment, including gloves and safety goggles.
Conclusion
This technical guide has provided a detailed examination of the chemical properties, structure, and reactivity of 3-chlorobutan-1-ol. The comprehensive data, including spectroscopic analysis and a detailed synthesis protocol, serves as a valuable resource for professionals in the chemical and pharmaceutical sciences. The provided information is intended to facilitate further research and application of this versatile chemical intermediate.
References
- 1. 3-Chloro-1-butanol | C4H9ClO | CID 12916881 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mass spectrum of 1-chlorobutane fragmentation pattern of ions for analysis and identification of 1-chlorobutane n-butyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. Mass spectral interpretation - Wikipedia [en.wikipedia.org]
- 5. quod.lib.umich.edu [quod.lib.umich.edu]
